2-(5-Bromo-2-fluorophenyl)ethanethioamide
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Overview
Description
2-(5-Bromo-2-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7BrFNS It is a derivative of ethanethioamide, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)ethanethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)ethanethioamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chlorophenyl)ethanethioamide
- 2-(5-Bromo-2-methylphenyl)ethanethioamide
- 2-(5-Bromo-2-iodophenyl)ethanethioamide
Uniqueness
2-(5-Bromo-2-fluorophenyl)ethanethioamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H7BrFNS |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7BrFNS/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H2,11,12) |
InChI Key |
OTWAISZDAFZHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=S)N)F |
Origin of Product |
United States |
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